2,5-Dichloropyridine-4-sulfonyl chloride
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Overview
Description
Molecular Structure Analysis
Cl | Cl--C--SO2Cl | N
Scientific Research Applications
Catalysis and Synthesis
Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride as a Catalyst : A study by Khazaei et al. (2013) introduced sulfonic acid functionalized pyridinium chloride [pyridine-SO3H]Cl as a novel Bronsted acidic ionic liquid. It serves as a highly efficient, homogeneous, and reusable catalyst for preparing hexahydroquinolines via one-pot multi-component condensation. This highlights its utility in facilitating complex organic reactions under solvent-free conditions, demonstrating the versatility of sulfonic acid derivatives in catalysis Khazaei et al., 2013.
Synthesis of Antibacterial and Surface Active 1,2,4-Triazole Derivatives : El-Sayed (2006) conducted research on synthesizing biologically active heterocycles, including 1,2,4-triazole derivatives, by reacting sodium 1-(4-amino-5-mercapto-4 H-[1,2,4] triazol-3-yl) with carbon disulphide in pyridine and acid chlorides. These products exhibit antimicrobial activity and can be used as surface-active agents, showcasing the potential of 2,5-Dichloropyridine-4-sulfonyl chloride in developing new antimicrobial agents El-Sayed, 2006.
Material Science
- Synthesis and Properties of Sulfonated Poly(p-phenylene) Derivatives : Ghassemi and McGrath (2004) explored the synthesis of high molecular weight poly(2,5-benzophenone) derivatives by nickel-catalyzed coupling polymerization. Sulfonation of these polymers introduced sulfonic acid moieties, enhancing their properties for use in proton exchange membranes. This research underscores the role of sulfonic acid derivatives, such as this compound, in the development of materials with high thermal stability and proton conductivity Ghassemi & McGrath, 2004.
Novel Reagents and Methodologies
- A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides : Wright and Hallstrom (2006) demonstrated a method for oxidizing heteroaromatic thiols to sulfonyl chloride using aqueous sodium hypochlorite. This process, avoiding chlorine gas, facilitates the preparation of sulfonyl fluorides, useful monomers in parallel chemistry efforts. This technique highlights the significance of sulfonyl chloride derivatives in synthetic chemistry for creating sulfonyl fluorides with potential applications in drug discovery and material science Wright & Hallstrom, 2006.
Future Directions
Mechanism of Action
Target of Action
It’s known that sulfonyl chlorides are generally used as intermediates in organic synthesis due to their reactivity towards nucleophiles .
Mode of Action
2,5-Dichloropyridine-4-sulfonyl chloride is likely to interact with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (in this case, the sulfonyl chloride group) forms a sigma bond with the aromatic system of the target molecule, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted aromatic system .
Biochemical Pathways
It’s worth noting that pyridine derivatives like this compound are often involved in organometallic chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species. For instance, sulfonyl chlorides are typically reactive towards nucleophiles and can undergo hydrolysis in the presence of water .
Properties
IUPAC Name |
2,5-dichloropyridine-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-3-2-9-5(7)1-4(3)12(8,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUJWVJJFRKPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261883-53-7 |
Source
|
Record name | 2,5-dichloropyridine-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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